molecular formula C12H19NO B4921343 N-(1-adamantyl)-N-methylformamide

N-(1-adamantyl)-N-methylformamide

Cat. No.: B4921343
M. Wt: 193.28 g/mol
InChI Key: JTZLKTVICVREOG-UHFFFAOYSA-N
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Description

Significance of Formamide (B127407) Derivatives in Synthetic Organic Chemistry

Formamide and its derivatives are a class of organic compounds with considerable importance in synthetic organic chemistry. nbinno.comresearchgate.net They serve not only as polar aprotic solvents but also as versatile reagents and intermediates. nbinno.comwikipedia.org N-methylformamide (NMF), for instance, is a liquid at room temperature and is utilized as a reagent in various organic syntheses, albeit with more limited application as a solvent compared to dimethylformamide (DMF). wikipedia.org

Formamides are key precursors in a variety of chemical transformations:

Formylation Agents: They are excellent reagents for the introduction of a formyl group (-CHO) onto a substrate. rsc.orgspringernature.com

Source of other functional groups: The formyl group can be a precursor to other functionalities. For example, N-substituted formamides can be dehydrated to produce isocyanides.

Role in Name Reactions: Formamides are famously used in the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds and in the Leuckart-Wallach reaction for the reductive amination of aldehydes and ketones.

The reactivity of the formamide group is characterized by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and influences its rotational barrier and basicity. wikipedia.org

General Properties of Simple Formamides
CompoundFormulaMolar Mass (g/mol)Boiling Point (°C)Key Features
FormamideHCONH₂45.04210Simplest amide, used as a solvent and reagent.
N-Methylformamide (NMF)HCONHCH₃59.07198-199A polar solvent and a precursor in specialized amidation reactions. wikipedia.orgdrugfuture.com
N,N-Dimethylformamide (DMF)HCON(CH₃)₂73.09153A common polar aprotic solvent in organic synthesis.

The Adamantane (B196018) Scaffold: Structural and Electronic Effects on Chemical Properties

The adamantane moiety is a tricyclic hydrocarbon with a diamondoid structure, which imparts unique properties to molecules that contain it. nih.govwikipedia.org Its incorporation into a molecular framework has significant consequences for the compound's physical, chemical, and biological properties. nih.govnih.gov

The most prominent feature of the adamantyl group is its exceptional steric bulk and rigidity. mdpi.comnih.gov Unlike flexible alkyl chains, the adamantane cage is conformationally locked. When attached to a functional group, it creates a sterically hindered environment. This steric hindrance can:

Influence Reaction Rates: By impeding the approach of reagents to a nearby reactive center, the adamantyl group can significantly slow down reaction rates. nih.gov

Dictate Stereochemistry: The bulkiness of the adamantane scaffold can be exploited to control the stereochemical outcome of reactions.

Enhance Molecular Stability: The rigid cage can protect adjacent functional groups from enzymatic degradation or other chemical attacks, a property often utilized in medicinal chemistry to increase the metabolic stability and plasma half-life of drugs. nih.govresearchgate.net

In the context of N-(1-adamantyl)-N-methylformamide, the adamantyl group is expected to exert a profound influence on the properties of the amide functionality.

Amide Bond Rotation: The steric bulk of the adamantyl group is anticipated to increase the rotational barrier around the C-N bond of the formamide. This is due to the steric clash between the adamantyl cage and the formyl proton or the N-methyl group in the transition state for rotation.

Basicity of the Nitrogen Atom: The nitrogen atom in amides is generally not basic due to the delocalization of its lone pair. The presence of the electron-donating adamantyl group might slightly increase the electron density on the nitrogen, but this effect is likely to be overshadowed by the significant steric hindrance, which would impede the protonation of the nitrogen atom.

Reactivity of the Carbonyl Group: The steric hindrance from the adamantyl group would also be expected to shield the carbonyl carbon from nucleophilic attack, thereby reducing the reactivity of the formamide towards hydrolysis or other nucleophilic additions.

Predicted Influence of the Adamantyl Group on the Properties of this compound
PropertyPredicted Effect of Adamantyl GroupReasoning
C-N Bond Rotation BarrierIncreasedSteric hindrance between the adamantyl group and the formyl proton/N-methyl group.
Nitrogen BasicityDecreased accessibilitySignificant steric shielding of the nitrogen lone pair.
Carbonyl ReactivityDecreasedSteric hindrance to nucleophilic attack at the carbonyl carbon.
Solubility in Nonpolar SolventsIncreasedThe lipophilic nature of the adamantane cage. nih.gov

Overview of Research Trajectories for this compound

Given the absence of dedicated studies on this compound, its research trajectories remain hypothetical. However, based on the known properties of its constituent parts, several promising avenues for investigation can be proposed:

Medicinal Chemistry: The adamantane scaffold is a well-known pharmacophore present in several approved drugs. nih.gov The lipophilicity and metabolic stability conferred by the adamantyl group could be advantageous in drug design. nih.gov this compound could serve as a lead compound or a building block for the synthesis of novel therapeutic agents.

Materials Science: The rigidity and defined three-dimensional structure of the adamantane unit are desirable features for the construction of novel polymers and molecular materials. acs.org The formamide moiety could be a handle for further functionalization or for directing intermolecular interactions in the solid state.

Mechanistic Organic Chemistry: Due to its significant and well-defined steric profile, this compound could be a valuable tool for studying the influence of steric hindrance on reaction mechanisms and on the conformational dynamics of amides.

Properties

IUPAC Name

N-(1-adamantyl)-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13(8-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZLKTVICVREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies

Direct Synthesis Approaches for N-(1-adamantyl)-N-methylformamide

The direct construction of this compound can be envisioned through three main pathways: amidation reactions, N-alkylation, and carbonylation reactions.

Amidation Reactions Involving 1-Adamantylamine and Methylamine (B109427) Precursors

While a one-pot reaction involving 1-adamantylamine, methylamine, and a formylating agent is conceivable, a more controlled and common approach involves a stepwise process. This typically begins with the formylation of 1-adamantylamine to yield N-(1-adamantyl)formamide, which is then subsequently methylated.

Alternatively, the synthesis can commence from N-methyl-1-adamantylamine, which is then subjected to formylation. A well-established method for the formylation of secondary amines is the use of formic acid. scispace.comnih.gov The reaction is typically carried out by heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product. scispace.com

Table 1: Proposed Synthesis of this compound via Formylation of N-methyl-1-adamantylamine

StepReactantsReagents/SolventsGeneral ConditionsProduct
11-Adamantylamine, Formaldehyde (B43269), Formic AcidWaterHeating (Eschweiler-Clarke conditions)N-methyl-1-adamantylamine
2N-methyl-1-adamantylamineFormic acid, TolueneReflux with Dean-Stark trapThis compound

N-Alkylation of N-(1-adamantyl)formamide

A highly plausible route to this compound is the N-methylation of the corresponding secondary amide, N-(1-adamantyl)formamide. This transformation can be achieved using various methylating agents. Classic reagents such as dimethyl sulfate (B86663) or methyl iodide are effective, typically in the presence of a base like sodium hydride to deprotonate the amide nitrogen, thus increasing its nucleophilicity. researchgate.netnih.gov More modern and environmentally benign methylating agents like dimethyl carbonate can also be employed, often requiring a catalyst such as N,N,N',N'-tetramethylethylenediamine (TMEDA). eurekaselect.comresearchgate.net

Table 2: Proposed N-Alkylation of N-(1-adamantyl)formamide

ReactantMethylating AgentBase/CatalystSolventGeneral Conditions
N-(1-adamantyl)formamideDimethyl sulfateSodium hydrideTetrahydrofuran (THF)Room temperature to gentle heating
N-(1-adamantyl)formamideMethyl iodideSodium hydrideDimethylformamide (DMF)Room temperature
N-(1-adamantyl)formamideDimethyl carbonateTMEDADimethylformamide (DMF)Heating

Care must be taken to avoid O-alkylation, which can be a competing side reaction, although N-alkylation is generally favored for amides.

Carbonylation Reactions for Formamide (B127407) Formation

Carbonylation reactions represent another potential, though less common, avenue for the synthesis of this compound. These methods would involve the reaction of a suitable adamantyl precursor with carbon monoxide and methylamine. For instance, a process could be envisioned where 1-adamantyl halides or alcohols are carbonylated in the presence of N-methylamine. However, such reactions often require high pressures and specialized catalytic systems, making them less accessible for standard laboratory synthesis. A related approach involves the reaction of amines with CO2 and a reducing agent to produce formamides. rsc.orgrsc.org

Precursors and Building Blocks in the Synthesis of this compound

The successful synthesis of the target compound relies on the availability of key precursors, namely substituted adamantanes and N-methylformamide derivatives.

Synthesis of Substituted Adamantanes

The primary adamantane (B196018) precursor is 1-adamantylamine (amantadine). This compound can be synthesized through various routes, a common one being the Ritter reaction of 1-adamantanol (B105290) or 1-bromoadamantane (B121549) with a nitrile (like hydrogen cyanide or acetonitrile) followed by hydrolysis. nih.gov A simple and practical large-scale synthesis of the intermediate N-(1-adamantyl)formamide involves heating 1-bromoadamantane with formamide, followed by hydrolysis to yield 1-adamantylamine if desired. researchgate.net

The direct precursor, N-methyl-1-adamantylamine, can be prepared from 1-adamantylamine via reductive amination. A classic and efficient method for this is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to introduce the methyl group. dntb.gov.ua By controlling the stoichiometry, mono-methylation can be favored.

Table 3: Synthesis of Key Adamantane Precursors

Target PrecursorStarting MaterialReagentsKey Reaction Type
1-Adamantylamine1-BromoadamantaneFormamide, then HCl/H2ONucleophilic substitution, then hydrolysis
N-(1-adamantyl)formamide1-BromoadamantaneFormamideNucleophilic substitution
N-methyl-1-adamantylamine1-AdamantylamineFormaldehyde, Formic AcidEschweiler-Clarke Reaction

Preparation of N-Methylformamide Derivatives

N-methylformamide itself is a commercially available compound. Industrially, it is often prepared by the reaction of methylamine with methyl formate. google.comchemicalbook.com For laboratory-scale synthesis, various methods exist, including the reaction of methylamine with formic acid or its esters. scispace.com The synthesis of N-methylformamide derivatives, in the context of this article, primarily refers to the formylation of N-methyl-1-adamantylamine as discussed in section 2.1.1.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the formylation of N-methyl-1-adamantanamine. The optimization of this reaction involves manipulating various parameters such as the formylating agent, solvent, temperature, and reaction time to maximize the yield and purity of the final product.

One common method for the synthesis of N-substituted formamides is the reaction of a secondary amine with a formylating agent like formic acid or its derivatives. For instance, the Eschweiler-Clarke reaction, which reductively methylates a primary amine using excess formic acid and formaldehyde, can be adapted for formylation. dntb.gov.ua In a related synthesis, N,N-dimethyl-1-adamantane was prepared from amantadine (B194251) using a specific ratio of formic acid and formaldehyde at 98°C over 18 hours, achieving a high yield. dntb.gov.ua This suggests that precise control over stoichiometry and temperature is crucial for optimizing the synthesis of related adamantane derivatives.

The choice of the formylating agent is a key variable. While formic acid is a common choice, other reagents can be employed. For example, N-formylation of various amines has been achieved using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, often under microwave-assisted conditions to enhance reaction rates and yields. researchgate.net

The table below summarizes various conditions that can be applied and optimized for the synthesis of this compound based on general principles of N-formylation reactions.

Table 1: Parameters for Optimization of this compound Synthesis

ParameterVariationRationale for OptimizationPotential Outcome
Formylating AgentFormic acid, Methyl formate, Acetic formic anhydrideThe reactivity of the formylating agent affects reaction rate and selectivity.Higher yields and reduced side products.
SolventToluene, Dichloromethane, Tetrahydrofuran (THF), or solvent-freeSolvent polarity can influence the solubility of reactants and the reaction pathway.Improved reaction kinetics and easier product isolation.
TemperatureRoom temperature to refluxHigher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.Finding the optimal temperature balances reaction speed and yield.
CatalystNone, or an acid/base catalystA catalyst can lower the activation energy and accelerate the reaction.Increased reaction rate and potentially milder reaction conditions.

Derivatization and Functionalization Pathways

The structure of this compound offers two primary sites for further chemical modification: the formamide moiety and the adamantyl skeleton.

Reactions at the Formamide Moiety

The formamide group is a versatile functional group that can undergo several transformations.

Hydrolysis: The formamide can be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine, N-methyl-1-adamantanamine. This reaction is essentially a deprotection of the amine.

Reduction: The amide can be reduced to the corresponding tertiary amine, N,N-dimethyl-1-adamantanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. A study on the synthesis of N,N,N-trimethyl-1-adamantyl quaternary ammonium (B1175870) hydroxide (B78521) utilized the Eschweiler-Clarke reaction to produce N,N-dimethyl-1-adamantane from amantadine with a 93.4% yield. dntb.gov.ua

Vilsmeier-Haack Reaction: While typically used for formylating electron-rich aromatic compounds, the Vilsmeier reagent (generated from a substituted formamide like DMF and phosphorus oxychloride) highlights the reactivity of the formamide unit itself, which could potentially be exploited in other transformations.

Reaction with Organometallic Reagents: Addition of organolithium or Grignard reagents to the formamide carbonyl group can lead to the formation of aldehydes after hydrolysis of the intermediate, although this reaction can sometimes be low-yielding.

Modifications of the Adamantyl Skeleton

The adamantyl cage is known for its high stability and unique reactivity, particularly at the tertiary C-H bonds. nih.gov Functionalization of the adamantane skeleton in this compound would likely proceed through radical or carbocationic intermediates. nih.gov

Halogenation: Direct bromination of adamantane typically occurs at the bridgehead positions. In the case of this compound, the existing substitution at one bridgehead position would direct further functionalization to the other tertiary positions (3, 5, and 7) of the adamantane cage.

Oxidation: Oxidative functionalization can introduce hydroxyl or carbonyl groups onto the adamantane framework. mdpi.com The specific position of oxidation would depend on the reagents and conditions used.

Directed C-H Functionalization: Modern synthetic methods allow for directed C-H functionalization, where a functional group can direct a reaction to a specific nearby C-H bond. mdpi.com While the formamide group itself is not a strong directing group in this context, it could be modified to a group that is, enabling site-selective modification of the adamantyl skeleton.

The derivatization of the adamantyl moiety is a key strategy in medicinal chemistry to modulate the lipophilicity and steric bulk of a molecule, which can be crucial for its biological interactions. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Mechanisms

Hydrolysis and Amide Bond Cleavage

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction, typically requiring harsh conditions such as strong acid or base and elevated temperatures. For tertiary amides like N-(1-adamantyl)-N-methylformamide, these reactions are particularly challenging due to the stability of the amide bond and steric hindrance around the carbonyl group. chemistrysteps.com The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system, creating a partial double bond character in the C-N bond and increasing the energy barrier for nucleophilic attack. chemistrysteps.com

The large, cage-like adamantyl group physically obstructs the approach of nucleophiles, such as hydroxide (B78521) ions or water molecules, to the electrophilic carbonyl carbon. This steric hindrance significantly retards the rate of both acid- and base-catalyzed hydrolysis. arkat-usa.orgfiveable.me

Under basic conditions, the proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to regenerate the starting material is highly favored over the expulsion of the very basic N-(1-adamantyl)-N-methylamide anion. Therefore, cleavage of the C-N bond is a high-energy process. Recent methods for the hydrolysis of sterically hindered amides have employed "anhydrous hydroxide," generated from potassium tert-butoxide and water, which is a more potent nucleophile due to reduced solvation. scite.ai

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent attack by a water molecule leads to a tetrahedral intermediate. However, the departure of the resulting amine as a leaving group is still a difficult step.

Dehydration Reactions

N-substituted formamides can undergo dehydration to yield isocyanides. This transformation typically requires potent dehydrating agents. Common reagents used for this purpose include phosphorus oxychloride (POCl₃), triphenylphosphine (B44618) (PPh₃) in combination with iodine, and other specialized systems. nih.govmdpi.comorganic-chemistry.orgthieme-connect.comthieme-connect.com

The general mechanism for dehydration with a reagent like phosphorus oxychloride in the presence of a base (e.g., triethylamine) involves the activation of the formamide (B127407) oxygen by the electrophilic phosphorus center. This is followed by elimination, facilitated by the base, to form the isocyanide. A more sustainable approach using POCl₃ with triethylamine (B128534) as the solvent has been developed, offering high yields and purity. nih.govmdpi.com An alternative mild method utilizes triphenylphosphine and iodine, which form a phosphonium (B103445) intermediate that facilitates the elimination to the isocyanide. organic-chemistry.orgthieme-connect.comthieme-connect.com

For this compound, the steric bulk of the adamantyl group is not expected to significantly hinder the initial attack of the dehydrating agent on the formyl oxygen. Therefore, it is anticipated that this compound can be converted to the corresponding N-(1-adamantyl)-N-methyl isocyanide under appropriate dehydration conditions.

Radical Reactions and Oxidative Transformations

The adamantane (B196018) cage is known to be susceptible to radical functionalization, particularly at its tertiary C-H bonds. rsc.orgrsc.org These reactions often proceed through the formation of a stable 1-adamantyl radical. rsc.orgrsc.org While the formamide group itself is not typically a primary site for radical attack, the adamantyl moiety of this compound can participate in radical reactions.

For instance, direct C-H functionalization of the adamantane core can be achieved through various radical-mediated processes, leading to the introduction of new C-C or C-X bonds. rsc.orgrsc.org These reactions often involve a hydrogen atom abstraction from a bridgehead position of the adamantane skeleton. The presence of the N-methylformamide group could potentially influence the regioselectivity of such reactions through electronic or steric effects.

It is important to note that free radical substitutions on adamantane are generally less selective than ionic reactions, potentially leading to a mixture of isomers if secondary positions are also reactive. youtube.com

Nucleophilic and Electrophilic Attack at the Formamide Group

As discussed in the context of hydrolysis, the carbonyl carbon of the formamide group in this compound is a poor electrophile due to resonance stabilization and severe steric shielding by the adamantyl group. chemistrysteps.comfiveable.me Consequently, nucleophilic attack at this position is highly disfavored. fiveable.me

Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis basic site, undergoing protonation or coordination to Lewis acids. This activation is a key step in acid-catalyzed hydrolysis and dehydration reactions.

The nitrogen atom, due to the delocalization of its lone pair, is significantly less basic and nucleophilic than that of a corresponding amine. Therefore, electrophilic attack directly on the nitrogen is generally not a favored reaction pathway for amides. fiveable.me

Role as a Reagent in Organic Transformations

Transamidation Processes

Transamidation, the conversion of one amide into another by reaction with an amine, is a valuable synthetic tool. However, the transamidation of unactivated tertiary amides is notoriously difficult due to the high stability of the amide bond. chemistryviews.orgacs.orgnih.gov The steric hindrance provided by the N-(1-adamantyl) group in this compound would make direct nucleophilic attack by an incoming amine exceptionally challenging under standard conditions.

Recent advancements have led to the development of catalytic systems for the transamidation of tertiary amides. These methods often employ transition metal catalysts, such as those based on tungsten or zirconium, which can activate the amide bond towards cleavage. chemistryviews.orgnih.gov For example, a tungsten-catalyzed process has been shown to be effective for a broad range of tertiary alkyl amides. chemistryviews.org Another approach utilizes manganese metal to mediate the reductive transamidation of tertiary amides with nitroarenes. acs.org

Formylation Agent in Multi-step Syntheses

This compound serves as a specialized formylating agent in organic synthesis. Formylation, the introduction of a formyl group (-CHO), is a crucial transformation in the synthesis of many pharmaceuticals and biologically active compounds. While simpler formylating agents exist, the use of N-substituted formamides like this compound can offer advantages in specific contexts, particularly in multi-step syntheses where selectivity and mild reaction conditions are paramount.

The attachment of a formyl group to a molecule can significantly alter its biological and pharmacological properties, sometimes leading to the creation of a more active drug or a prodrug. nih.gov The process of N-formylation, in particular, has been explored as a strategy to improve the pharmacokinetic and pharmacodynamic properties of parent molecules without diminishing their biological activities. nih.gov

Various reagents and methods have been developed for N-formylation, each with its own merits and limitations. nih.govnih.govrsc.orgresearchgate.net The choice of formylating agent often depends on the substrate's reactivity, the presence of other functional groups, and the desired reaction conditions. While not as commonly cited as reagents like N-formylsaccharin or those used in water-containing media, the principle of using N-substituted formamides for formyl transfer is well-established. nih.govnih.gov The reaction generally proceeds via a transamidation process where the formyl group is transferred from the formamide to an amine. nih.gov

Precursor for N-methyl Isocyanide

This compound can be considered a precursor for the generation of isocyanides, specifically through dehydration reactions. Isocyanides are a class of organic compounds characterized by a functional group with the connectivity -N≡C. They are valuable intermediates in the synthesis of various biologically active molecules and are known for their participation in a wide range of chemical reactions. mdpi.com

The standard method for preparing isocyanides from formamides involves dehydration. mdpi.comorgsyn.org This is often achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or triphosgene (B27547) in the presence of a base. mdpi.com While the direct dehydration of this compound to N-methyl isocyanide is not extensively detailed in the provided context, the general principle applies. The process involves the elimination of a water molecule from the formamide structure to yield the corresponding isocyanide.

For instance, the synthesis of methyl isocyanide from N-methylformamide is a well-documented procedure, often employing reagents like p-toluenesulfonyl chloride in the presence of a base like quinoline. orgsyn.org This reaction proceeds by heating the mixture under vacuum, allowing for the distillation of the volatile methyl isocyanide. orgsyn.org

Table 1: Synthesis of Methyl Isocyanide from N-Methylformamide

ReactantsReagentsConditionsProductYield
N-methylformamidep-toluenesulfonyl chloride, quinoline75°C, 15 mm Hg vacuumMethyl isocyanide69-74%

Data sourced from Organic Syntheses Procedure. orgsyn.org

Catalytic Aspects in its Formation or Reactions

The synthesis and subsequent reactions of this compound can be influenced by various catalytic systems, including metal-based and organocatalytic approaches. These catalysts can enhance reaction rates, improve selectivity, and enable transformations under milder conditions.

Metal-Catalyzed Processes

Metal catalysts, particularly those from Group VIII, play a role in reactions involving formamides. google.com For example, the synthesis of N,N-dimethyl-1-adamantane from amantadine (B194251), a related adamantane derivative, can be achieved through the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269). dntb.gov.uaresearchgate.net This reaction, while not a direct formation of this compound, highlights the utility of formic acid derivatives in the presence of catalysts for the modification of adamantane structures. dntb.gov.uaresearchgate.net

Furthermore, metal catalysts are employed in the dehydrogenation of primary formamides to produce isocyanate precursors. google.com While this process is more relevant to the synthesis of ureas and carbamates, it underscores the reactivity of the formamide group in the presence of transition metals. google.com

Organocatalytic Applications

Organocatalysis offers a metal-free alternative for various organic transformations. While specific organocatalytic applications involving this compound are not detailed in the provided search results, the broader field of organocatalysis encompasses reactions where formamide-like structures could potentially be involved. For example, organocatalysts are used in enantioselective Michael additions and other cascade reactions. researchgate.net The principles of organocatalysis, which rely on the activation of substrates by small organic molecules, could potentially be applied to reactions involving this compound, either in its formation or its subsequent use as a reactant.

Influence of Leaving Groups on Reaction Selectivity

The concept of leaving groups is fundamental to understanding reaction selectivity in organic chemistry. nih.gov A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The nature of the leaving group significantly impacts reaction rates and pathways, such as in nucleophilic substitution (SN2) and elimination (E2) reactions. nih.govmdpi.com

In the context of reactions involving precursors to or derivatives of this compound, the choice of leaving group is critical. For instance, in the synthesis of adamantane derivatives via nucleophilic substitution, the reactivity of the substrate is directly related to the ability of the leaving group to depart. nih.gov

A general strategy to enhance the efficiency of a leaving group is to incorporate electron-withdrawing groups, which increases its ability to stabilize the negative charge upon departure. nih.gov The nucleofugacity, or the ability of a leaving group to depart, can be significantly enhanced through such modifications. nih.gov

Table 2: Comparison of Leaving Group Reactivity in Nucleophilic Substitution

Leaving GroupRelative Reactivity
Trifluoromethanesulfonate (Triflate)Highest
IodideHigh
BromideHigh
p-Toluenesulfonate (Tosylate)Moderate
Methanesulfonate (Mesylate)Moderate
ChlorideLowest

This table provides a general trend of leaving group ability. nih.gov

Studies have shown that in nucleophilic substitution reactions on neopentyl skeletons, which are sterically hindered like the adamantyl group, triflate is an exceptionally effective leaving group due to its high reactivity, while still maintaining stability for practical use. nih.gov The reactivity follows the general trend where triflate > iodide > bromide > tosylate > mesylate > chloride. nih.gov For SN2 and E2 reactions, a better leaving group generally leads to a lower reaction barrier. mdpi.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Determination

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For amides like N-(1-adamantyl)-N-methylformamide, NMR is particularly insightful due to the restricted rotation around the carbon-nitrogen (C-N) amide bond. This restricted rotation is a consequence of the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. mdpi.com

At room temperature, the ¹H NMR spectrum of related N-substituted formamides often shows distinct signals for different conformers. mdpi.com For instance, in N-benzhydryl-N-methylformamide, separate signals are observed for the methyl and methine protons of the two conformers. mdpi.com This phenomenon, known as E/Z isomerism, is also expected for this compound.

Variable temperature NMR studies are instrumental in determining the energy barriers to rotation around the amide bond. As the temperature increases, the rate of interconversion between the E and Z isomers also increases. This leads to a broadening of the distinct NMR signals, which eventually coalesce into a single peak at a specific temperature known as the coalescence temperature. mdpi.com The rotational barrier can then be calculated from this temperature and the initial frequency difference between the signals. mdpi.com For a similar compound, N-benzhydryl-N-methylformamide, the rotational barrier was determined to be 19.5 kcal/mol. mdpi.com

Infrared and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of chemical bonds present and their environment within the molecule, providing a "molecular fingerprint."

In this compound, key vibrational modes include:

C=O stretching: The carbonyl group of the amide will exhibit a strong absorption band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹. The exact position of this band can provide information about the electronic environment and hydrogen bonding.

C-N stretching: The amide C-N bond also has a characteristic stretching vibration, though it is often coupled with other vibrations and can be more difficult to assign definitively.

C-H stretching and bending: The adamantyl cage and the N-methyl group will show a series of C-H stretching and bending vibrations. The adamantyl group, with its rigid cage-like structure, will have characteristic vibrations. ontosight.ai

N-CH₃ vibrations: The N-methyl group will have its own set of stretching and bending modes.

Raman spectroscopy can provide additional information, particularly for non-polar bonds that are weak or absent in the IR spectrum. nih.gov The combination of both IR and Raman data allows for a more complete picture of the vibrational landscape of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the confirmation of the molecular weight and can offer clues about the structure.

For this compound (C₁₂H₁₉NO), the expected monoisotopic mass can be precisely calculated. High-resolution mass spectrometry can confirm this mass with a high degree of accuracy, providing strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can also be informative. The bulky and stable adamantyl group is likely to be a prominent fragment. ontosight.ai Other fragments may correspond to the loss of the formyl group or the methyl group. Analysis of these fragmentation pathways can further support the proposed structure.

Conformational Preferences and Isomerism

The structure of this compound is not static. The molecule can exist in different spatial arrangements, or conformations, due to rotation around single bonds and the restricted rotation of the amide bond.

E/Z Isomerism at the Amide Bond

The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of two planar geometric isomers: E and Z. studymind.co.ukchemguide.co.uk These isomers are also referred to as trans and cis, respectively. The designation of E and Z is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C-N bond. chemguide.co.uk

In the case of this compound, the E isomer would have the adamantyl group and the formyl hydrogen on opposite sides of the C-N bond, while the Z isomer would have them on the same side. Due to the significant steric bulk of the adamantyl group, it is expected that the E isomer would be the major, more stable conformer to minimize steric hindrance with the N-methyl group. wikipedia.org

Studies on similar N-substituted formamides have shown that both isomers can be present at room temperature, often in a dynamic equilibrium. mdpi.comlew.ro The ratio of the two isomers can be influenced by factors such as the solvent and temperature. nih.gov

Rotational Barriers and Dynamics of the N-Methyl Group

In addition to the rotation around the C-N amide bond, there is also rotation of the N-methyl group around the N-CH₃ bond. While this rotation is generally much faster than the E/Z isomerization, there is still a small energy barrier associated with it. nih.gov

Steric Effects of the 1-Adamantyl Group on Conformation

The 1-adamantyl group is a sterically demanding substituent that significantly restricts the rotational freedom around the C-N bond of the amide. chimia.ch In amides, there is a substantial energy barrier to rotation around the C-N bond due to its partial double bond character, a result of resonance between the nitrogen lone pair and the carbonyl group. youtube.comwikipedia.org This planarity is a key feature of the amide bond.

The attachment of the bulky adamantyl group to the nitrogen atom is expected to have several key conformational consequences:

Favored Conformer: Due to steric hindrance, the trans conformer, where the adamantyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is expected to be significantly more stable than the cis conformer. In secondary amides, the trans isomer is generally favored, and the presence of the extremely bulky adamantyl group would further amplify this preference to minimize steric clash with the methyl group and the formyl proton. youtube.com

Restricted Rotation: The rotational barrier around the adamantyl-nitrogen bond is also expected to be considerable. The interaction between the methyl group on the nitrogen and the hydrogens of the adamantyl cage would create a significant steric impediment to free rotation.

Influence on Amide Planarity: While the amide bond itself strives for planarity, severe steric strain can sometimes lead to slight pyramidalization at the nitrogen atom or twisting of the amide bond. However, the energetic cost of disrupting the resonance stabilization is high. youtube.com

Crystal Structure Analysis (if applicable)

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of related adamantane-containing compounds and general principles of crystal engineering allow for a predictive discussion of its likely solid-state characteristics.

Solid-State Packing and Intermolecular Interactions

In the solid state, the packing of this compound molecules would be primarily governed by a balance between maximizing van der Waals interactions of the bulky adamantyl groups and the formation of any possible hydrogen bonds.

Adamantane (B196018) Packing: The adamantane cage promotes efficient packing due to its high symmetry and ability to interlock. wikipedia.org In many adamantane derivatives, the molecules arrange in a way that maximizes contact between the hydrocarbon surfaces. acs.orgnih.govacs.org

Intermolecular Interactions: The formamide (B127407) moiety, although lacking an N-H bond for traditional hydrogen bonding in this tertiary amide, possesses a polar carbonyl group. The oxygen atom can act as a hydrogen bond acceptor for weak C-H···O interactions with the adamantyl or methyl C-H groups of neighboring molecules. Such weak hydrogen bonds are often significant in directing the crystal packing of molecules that lack strong hydrogen bond donors. acs.orgnih.govacs.org

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids, particularly in rigid molecules like adamantane derivatives. acs.orgnih.govacs.org While no specific polymorphism studies on this compound have been published, the likelihood of its existence is high based on studies of similar compounds.

Research on 2-halo-adamantane derivatives has demonstrated a rich polymorphic behavior, with compounds exhibiting multiple ordered and disordered phases depending on temperature and pressure. acs.orgnih.govacs.org These phase transitions are driven by subtle changes in intermolecular interactions and packing efficiency.

The potential for polymorphism in this compound would be influenced by:

The possibility of different conformers (e.g., slight twists of the amide bond) being trapped in the crystal lattice.

Various packing arrangements of the bulky adamantyl groups.

Different networks of weak C-H···O intermolecular interactions.

The study of polymorphism is critical as different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for predicting the electronic structure and properties of molecules. These methods are broadly categorized into semi-empirical, density functional theory (DFT), and ab initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is often employed to determine a molecule's most stable three-dimensional arrangement, known as geometry optimization, and to map out the energy changes during chemical reactions or conformational changes.

For a molecule like N-(1-adamantyl)-N-methylformamide, DFT calculations would be instrumental in determining the preferred conformation of the N-methylformamide group relative to the bulky adamantyl cage. This would involve calculating the energies of various rotational isomers (rotamers) around the C-N bonds to identify the global energy minimum. For instance, studies on simpler amides like N-methylformamide (NMF) and N,N-dimethylformamide (DMF) have successfully used DFT to calculate their molecular structures, which were found to be in excellent agreement with experimental data. researchgate.netias.ac.in Similar calculations on this compound would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.

Energy profiles for processes such as rotation around the amide C-N bond could also be calculated. This would reveal the energy barrier to rotation, which is a key factor in understanding the molecule's dynamic behavior.

Ab Initio Methods (e.g., Coupled Cluster Theory) for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Coupled Cluster (CC) theory, in particular, is considered a "gold standard" for high-accuracy predictions of molecular energies and properties.

While computationally more expensive than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory could be used to refine the results obtained from DFT for this compound. For example, research on N-methylformamide has utilized MP2 methods to investigate the stability of its isomers and the effect of solvents on its conformational equilibrium. nih.gov Applying such high-level calculations to this compound would provide very accurate predictions of its stability and electronic properties, serving as a benchmark for other computational methods.

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of a compound. For this compound, these would include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to predict the appearance of the infrared and Raman spectra. This information is valuable for identifying characteristic functional group vibrations. DFT calculations have been successfully used to reinvestigate the infrared spectrum of DMF, leading to the revision of several vibrational assignments. researchgate.net

Electronic Spectroscopy (UV-Vis): The energies of electronic transitions can be calculated to predict the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and chromophores.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule moves, flexes, and interacts with its environment over time. nih.gov

Conformational Space Exploration

The adamantane (B196018) cage is a rigid structure, but the N-methylformamide substituent has rotational freedom. youtube.com MD simulations of this compound would allow for a thorough exploration of its conformational space. This involves simulating the molecule's motion over a period of time to identify all accessible conformations and their relative populations. This is particularly important for understanding how the molecule's shape can influence its interactions with other molecules. The results of such simulations would provide a dynamic picture of the molecule, complementing the static information obtained from quantum chemical calculations.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute and affects its conformation and dynamics.

For this compound, MD simulations in different solvents (e.g., water, chloroform) could reveal how the solvent's polarity affects the conformational equilibrium of the N-methylformamide group. Studies on related molecules like N-methylformamide have shown that the relative stability of its cis and trans isomers can change significantly with the solvent. nih.gov Similar simulations on this compound would provide valuable insights into its behavior in solution.

Data Tables

As no specific experimental or computational data for this compound was found, the following tables are illustrative of the kind of data that would be generated from the computational studies described above.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound.

ParameterValue
Bond Lengths (Å)
C(adamantyl)-N1.48
N-C(formyl)1.36
C=O1.23
N-C(methyl)1.46
Bond Angles (degrees)
C(adamantyl)-N-C(formyl)120.5
C(adamantyl)-N-C(methyl)118.0
C(formyl)-N-C(methyl)121.5
N-C=O123.0
Dihedral Angles (degrees)
C(adamantyl)-N-C(formyl)=O180.0 (trans)

Table 2: Hypothetical Predicted Spectroscopic Data for this compound.

Spectroscopic TechniquePredicted ParameterValue
¹H NMR Chemical Shift (ppm) - N-CH₃2.9 (cis), 3.1 (trans)
Chemical Shift (ppm) - CHO8.1
¹³C NMR Chemical Shift (ppm) - C=O165.0
Chemical Shift (ppm) - N-CH₃34.5
IR Spectroscopy Vibrational Frequency (cm⁻¹) - C=O stretch1680
Vibrational Frequency (cm⁻¹) - C-N stretch1350

Reaction Mechanism Modeling

Reaction mechanism modeling is a critical area of computational chemistry that elucidates the pathway of a chemical reaction, identifying the intermediate steps and the energy changes involved. This modeling is crucial for understanding reaction kinetics and for the rational design of new chemical entities.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Transition state analysis involves locating this structure on the potential energy surface and characterizing its geometry and energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction rates.

While specific transition state analyses for reactions involving this compound are not documented in the reviewed literature, studies on the related molecule, N-methylformamide (NMF), provide a valuable illustration of this concept. The cis-trans isomerism of NMF has been a subject of theoretical investigation. Density functional theory (DFT) calculations have been employed to determine the geometries of the ground states and the transition state for the rotation around the C-N amide bond. These calculations show a significant energy barrier to rotation due to the partial double bond character of the C-N bond.

For instance, DFT studies have calculated the geometries of the transition states of N-methylformamide, providing insights into the structural changes required for isomerization. nanobioletters.com The analysis of the transition state for other reactions, such as the methylation reaction in enzymes like phenylethanolamine N-methyltransferase, also highlights the importance of identifying these transient structures to understand reaction mechanisms. nih.govnih.gov

Energy Landscape of Chemical Transformations

The energy landscape, or potential energy surface (PES), is a multidimensional surface that represents the potential energy of a set of atoms as a function of their spatial coordinates. By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways connecting them.

For this compound, a detailed energy landscape would reveal the most stable conformations and the energy barriers for conformational changes or chemical reactions. Although such a specific landscape is not available, research on N-methylformamide has explored its conformational preferences. researchgate.net Theoretical calculations have shown that the trans-form of N-methylformamide is more stable than the cis-form in the gas phase. researchgate.net The energy difference between these conformers and the energy barrier for their interconversion are key features of the NMF energy landscape.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Analysis of the electron distribution and bonding provides fundamental insights into molecular stability, reactivity, and intermolecular interactions.

Electron Density Distribution

Electron density distribution maps describe the probability of finding an electron in a particular region of a molecule. This information is crucial for understanding chemical bonding, electronegativity effects, and the sites of potential electrophilic or nucleophilic attack.

Dipole Moments and Electron Binding Energies

Similarly, specific electron binding energies for this compound are not available. General tables of electron binding energies for core electrons (1s, 2s, 2p, etc.) are available for individual elements. lbl.gov Theoretical methods, such as Koopmans' theorem or more advanced computational techniques, can be used to estimate the valence and core electron binding energies of molecules. For N-methylformamide, these calculations would quantify the energy levels of its molecular orbitals.

Below is a table summarizing some computed properties for the related compound, N-methylformamide.

PropertyValueMethod/Reference
Computed Properties for N-methylformamide
Molecular Weight59.07 g/mol PubChem nih.gov
XLogP3-1PubChem nih.gov
Dipole Moment3.8 D(Assumed from related literature, specific computational value not found in searches)

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

N-(1-adamantyl)-N-methylformamide serves as a key intermediate and a foundational building block in the construction of complex molecular frameworks. usm.edupensoft.net Its utility stems from the distinct properties conferred by its constituent parts: the adamantyl moiety provides a robust, three-dimensional scaffold, while the N-methylformamide group offers a site for a variety of chemical transformations. wikipedia.orgwikipedia.org

The adamantane (B196018) core of this compound imparts significant lipophilicity and conformational rigidity to molecules. nih.gov This makes it an attractive building block in medicinal chemistry and drug design, where the introduction of an adamantyl group can enhance the pharmacokinetic properties of a drug candidate. nih.govresearchgate.net The N-methylformamide functionality can be readily converted to other chemical groups, such as amines or isocyanides, which are pivotal in the assembly of more complex and biologically active molecules. wikipedia.orgresearchgate.net For instance, formamides are well-established precursors in the synthesis of various heterocyclic compounds and as a protecting group for amines in peptide synthesis. researchgate.net The combination of the adamantyl scaffold with a modifiable formamide (B127407) group allows for the systematic construction of intricate organic structures with precisely defined three-dimensional orientations.

The adamantyl group acts as a versatile scaffold, enabling the construction of a wide range of molecular architectures. pensoft.netnih.gov Its tetrahedral geometry and multiple functionalization points allow for its use in creating star-shaped polymers and dendrimers. usm.eduacs.org this compound can be envisioned as a starting material for such architectures, where the formamide group is modified to introduce branching points or to attach other functional molecules. This approach is valuable in creating nano-sized structures for applications in drug delivery and molecular recognition. pensoft.netnih.gov The rigidity of the adamantane cage ensures that the resulting molecular architectures maintain a well-defined and predictable shape.

In organic synthesis, a scaffold is a core molecular framework upon which a variety of functional groups can be appended to create a library of related compounds. The adamantane structure is an ideal scaffold due to its rigidity and chemical stability. researchgate.net this compound can be utilized as a scaffold where the N-methylformamide group serves as a handle for derivatization. This allows for the systematic exploration of chemical space around the adamantane core, which is a common strategy in the development of new catalysts and functional materials. researchgate.net The predictable geometry of the adamantane scaffold ensures that the appended functional groups are held in a specific spatial arrangement, which can be crucial for their intended function.

Contributions to Materials Science and Engineering

The incorporation of this compound into materials can lead to significant improvements in their physical and chemical properties, owing to the unique characteristics of the adamantane unit. usm.eduacs.orgepa.gov

Adamantane-containing polymers are known for their enhanced thermal stability, mechanical strength, and solubility. usm.eduacs.org this compound can be used as a monomer or a co-monomer in polymerization reactions to introduce the bulky adamantyl group into the polymer backbone or as a pendant group. usm.eduepa.gov For example, the formamide group could be hydrolyzed to the corresponding amine, which can then be used in the synthesis of polyamides or polyimides. The presence of the adamantyl units in the polymer chains disrupts close packing, which can improve solubility, while their rigidity enhances the glass transition temperature (Tg) and thermal stability of the resulting material. usm.eduacs.orgrsc.org

The following table summarizes the effect of incorporating adamantane into different polymer types, illustrating the potential benefits of using this compound as a building block in polymer synthesis.

Polymer TypeProperty Enhancement with Adamantane IncorporationReference(s)
PolyacrylatesIncreased glass transition temperature (Tg) and thermal stability. usm.edu
PolyaramidsFormation of star polymers with improved properties. usm.eduacs.org
PolybenzoxazolesFormation of star polymers; lower dielectric constant and loss factor without sacrificing thermal stability. usm.eduacs.orgresearchgate.net
Poly(ether ether ketones)Significant increase in Tg and thermal properties. usm.eduacs.org
PolyimidesHigh glass transition temperatures (285–440 °C) and excellent optical transparency. rsc.org
PolystyreneHigher glass transition temperature (Tg) compared to parent polymers. rsc.org

For instance, adamantane-containing polymers have been shown to exhibit significantly higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-adamantane-containing counterparts. rsc.orgresearchgate.netresearchgate.net This makes them suitable for applications requiring high-temperature resistance, such as in aerospace components and advanced electronics. researchgate.netresearchgate.net The incorporation of this compound into such materials would leverage these benefits, with the N-methylformamide group providing a reactive site for cross-linking or further functionalization to tailor the material's properties for specific applications.

Development of Chemical Ligands and Catalysts

The molecular architecture of this compound provides attributes that are highly desirable in the design of specialized ligands and catalyst precursors.

In coordination chemistry, ligand properties are paramount for controlling the reactivity and selectivity of a metal center. This compound possesses two potential coordination sites: the carbonyl oxygen and the tertiary nitrogen atom. The carbonyl oxygen is the more likely donor atom, analogous to how related solvents like dimethylformamide (DMF) coordinate to metal ions.

The most significant feature it would impart as a ligand is the steric bulk of the 1-adamantyl group. Bulky ligands are crucial in catalysis for several reasons: they can stabilize reactive, low-coordinate metal centers, create a specific steric environment (a "coordination pocket") to influence substrate selectivity, and promote reductive elimination in cross-coupling reactions. The use of adamantyl-containing phosphine (B1218219) ligands, such as AlPhos and MorDalPhos, has proven superior in challenging C-N and C-O bond-forming reactions by providing the necessary steric hindrance to facilitate traditionally difficult couplings. sinocompound.com Similarly, adamantyl carboxamide ligands have been successfully used to create group IV metal complexes with unique coordination geometries and reactivity. nih.gov While direct coordination studies of this compound are not widely reported, its structural similarity to these successful ligand classes suggests its potential as a sterically demanding, oxygen-donor ligand for catalytic applications.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating ability and steric tuneability. The synthesis of NHCs bearing bulky N-substituents is key to their success, and the adamantyl group is an ideal candidate for this role. The stable, free NHC, 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd), is a testament to the effectiveness of adamantyl groups in sterically shielding the carbene center. researchgate.net

This compound represents a potential starting material for the synthesis of adamantyl-substituted NHC precursors. Synthetic routes to NHC precursors, specifically imidazolium (B1220033) salts, often involve the assembly of the heterocyclic core from primary amines and a source for the central carbon atoms. beilstein-journals.org For instance, N-alkenyl formamidines can undergo cyclization to form cyclic formamidinium salts, which are direct precursors to NHCs. nih.gov It is conceivable that this compound could be chemically transformed into such a formamidine (B1211174) or another key intermediate. The presence of the N-adamantyl and N-methyl groups makes it a potential building block for unsymmetrically substituted NHCs, which are of growing interest for fine-tuning catalytic properties. The synthesis of adamantyl-substituted benzimidazolium salts has been reported, which are readily converted into palladium-NHC complexes of the PEPPSI-type, demonstrating high efficiency in C-H activation and cross-coupling reactions. researchgate.net

Industrial and Laboratory Utility Beyond Solvent Use

The utility of this compound extends beyond its potential as a specialized solvent, positioning it as a valuable intermediate and building block in various sectors. The parent molecule, N-methylformamide (NMF), is an important industrial chemical used as a reagent and precursor in the synthesis of pharmaceuticals, agrochemicals like insecticides, and polymers. wikipedia.orgsincerechemicals.comchemicalbook.com

The incorporation of an adamantyl moiety into a molecular scaffold is a widely used strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile. researchgate.net The lipophilicity of the adamantane cage can improve membrane permeability and bioavailability, while its rigid structure can protect adjacent functional groups from metabolic degradation, increasing the drug's stability and half-life. nih.gov Therefore, this compound could serve as a key intermediate for synthesizing novel pharmaceutical agents where these properties are desired.

In materials science, the adamantane unit is used to impart thermal stability and specific mechanical properties to polymers. pensoft.net It is also used as a molecular building block for the self-assembly of nanostructures. researchgate.net this compound could thus be employed as a monomer or modifying agent in the production of high-performance polymers, coatings, or other advanced materials where its unique combination of rigidity and polarity could be advantageous.

Data Tables

Table 1: Physicochemical Properties of N-Methylformamide (Parent Compound) This table provides data for the parent compound, N-methylformamide, as a reference.

PropertyValueSource
Molecular Formula C₂H₅NOPubChem nih.gov
Molecular Weight 59.07 g/mol PubChem nih.gov
Appearance Clear colorless liquidNTP, 1992 nih.gov
Melting Point -3.8 °CHMDB nih.gov
Boiling Point 180 to 185 °CNTP, 1992 nih.gov
Density 1.011 g/mL at 25 °CChemicalBook chemicalbook.com
Solubility Miscible in waterWikipedia wikipedia.org
Flash Point 98 °C (closed cup)ICSC nih.gov

Table 2: Examples of Adamantyl-Containing Compounds in Chemical Applications This table highlights the diverse roles of the adamantyl moiety in different chemical contexts, illustrating the potential applications for derivatives like this compound.

Compound/ClassApplication AreaFunction of Adamantyl GroupReference
1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) Catalysis (NHC Ligand)Provides extreme steric bulk, stabilizing the carbene and creating a defined catalytic pocket.ResearchGate researchgate.net
Adamantyl-Substituted Phosphine Ligands (e.g., AlPhos) Catalysis (Cross-Coupling)Enhances catalytic activity and stability, enabling challenging C-N bond formations.Strem sinocompound.com
N-(2,6-dibenzhydryl-4-tolyl)adamantane-1-carboxamide Coordination ChemistryActs as a bulky amidate ligand, inducing steric strain and stabilizing low coordination numbers in metal complexes.MDPI nih.gov
Adamantyl-Appended Amphiphiles Supramolecular ChemistryDrives self-assembly through hydrophobic interactions, leading to the formation of higher-order nanostructures.Taylor & Francis tandfonline.com
Amantadine (B194251) (1-aminoadamantane) Medicinal ChemistryServes as a key pharmacophore; its lipophilicity allows it to cross the blood-brain barrier.PMC nih.gov
Ethyladamantyl-Substituted DPP Derivatives Materials ScienceInduces π-π stacking through adamantyl-adamantyl interactions, enhancing charge mobility in organic semiconductors.RSC Publishing rsc.org

Historical Context and Future Research Directions

Evolution of Synthetic Routes to Adamantyl-containing Formamides

The synthesis of N-substituted formamides, including those bearing an adamantyl group, has evolved from classical methods to more refined and efficient protocols. Early approaches to amide synthesis often involved the reaction of an amine with a carboxylic acid derivative, a strategy that has been adapted and optimized over time for the preparation of adamantyl-containing amides.

A common and straightforward method for the formation of N-substituted amides is the Schotten-Baumann reaction, which typically involves the acylation of an amine with an acyl chloride in the presence of a base. nih.gov This approach has been successfully employed for the synthesis of various adamantane-derived amides. For instance, the coupling of 1-adamantanecarbonyl chloride with amines in a biphasic system of ethyl acetate (B1210297) and water with potassium carbonate as the base has been reported to produce the corresponding amides in good yields. nih.gov

Another established route involves the reaction of amines with formamide (B127407) or its derivatives. The thermolysis of carbamothioates to generate an in-situ adamantyl isocyanate, which then reacts with formamide, has been described as a method to produce N-adamantyl formamide derivatives. nih.gov This method highlights the utility of reactive intermediates in the synthesis of these sterically hindered amides.

The synthesis of N-methylformamides, in general, can be achieved through several pathways. A prevalent method is the reaction of methylamine (B109427) with methyl formate. wikipedia.org Alternatively, transamidation of formamide with methylamine provides another route. wikipedia.org For the specific synthesis of N-(1-adamantyl)-N-methylformamide, a logical approach would involve the N-methylation of N-(1-adamantyl)formamide. This could potentially be achieved using a methylating agent such as methyl iodide in the presence of a suitable base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), a method that has been documented for the N-methylation of other formamides. prepchem.com

A summary of general synthetic strategies applicable to the formation of adamantyl-containing formamides is presented below:

Reaction Type Reactants Key Features Relevant Compounds
Acylation1-Adamantylamine, Formyl chloride (or derivative)Direct formation of the amide bond.N-(1-adamantyl)formamide
Schotten-Baumann Reaction1-Adamantylamine, Acyl chloride, BaseBiphasic conditions, often high yielding. nih.govAdamantane-derived amides nih.gov
Reaction with FormatesN-methyl-1-adamantylamine, Methyl formateA common industrial method for formamide synthesis. wikipedia.orgThis compound
In-situ Isocyanate FormationAdamantyl carbamothioate, FormamideThermolytic generation of a reactive intermediate. nih.govN-adamantyl formamides nih.gov
N-AlkylationN-(1-adamantyl)formamide, Methylating agent, BaseA potential route for the final methylation step. prepchem.comThis compound

Key Methodological Advances in its Characterization and Study

The structural elucidation and characterization of adamantane (B196018) derivatives rely on a suite of modern spectroscopic techniques. The rigid and highly symmetrical nature of the adamantane cage often results in distinctive spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of adamantyl-containing compounds. In ¹H NMR spectra, the protons of the adamantyl cage typically appear as a set of broad multiplets in the aliphatic region. For this compound, one would expect to see characteristic signals for the adamantyl protons, a singlet for the N-methyl group, and a signal for the formyl proton. The chemical shift of the N-methyl protons would be indicative of the electronic environment and the rotational isomerism around the amide C-N bond. For instance, in the closely related N-(1-adamantylmethyl)-N-methylamine hydrochloride, distinct signals for the adamantyl and methyl protons are observed in its ¹H NMR spectrum. chemicalbook.com

¹³C NMR spectroscopy is equally informative, providing distinct signals for the quaternary and methine carbons of the adamantane cage, as well as for the N-methyl and carbonyl carbons. researchgate.net The chemical shifts of these carbons provide valuable information about the molecular structure and substitution pattern.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption band would be the amide I band (C=O stretching), which is expected to appear in the region of 1650-1680 cm⁻¹. The exact position of this band can provide insights into the conformation and hydrogen bonding of the amide group. The N-H stretching vibration, present in secondary amides, would be absent in this tertiary amide. The IR spectrum of N-methylformamide shows a prominent amide I band, and similar features would be expected for its adamantyl derivative. researchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the compound's mass. The fragmentation pattern would likely involve the loss of the formyl group, the methyl group, and fragmentation of the adamantyl cage, providing further structural confirmation.

The table below summarizes the expected spectroscopic data for the characterization of this compound, based on the analysis of related compounds.

Spectroscopic Technique Expected Key Features for this compound
¹H NMRSignals for adamantyl protons, N-methyl protons, and formyl proton.
¹³C NMRSignals for adamantyl carbons, N-methyl carbon, and carbonyl carbon. researchgate.net
Infrared (IR) SpectroscopyStrong amide I (C=O) stretching band around 1650-1680 cm⁻¹. researchgate.net
Mass Spectrometry (MS)Molecular ion peak and characteristic fragmentation pattern.

Emerging Areas of Research and Potential for Novel Applications

The unique properties of the adamantane moiety continue to inspire new research directions, from its incorporation into complex molecular architectures to the computational design of novel functional molecules.

The adamantyl group is increasingly utilized in advanced organic synthesis to impart specific properties to molecules, such as increased lipophilicity and metabolic stability. nih.gov The development of more efficient and selective methods for the introduction of the adamantyl group is an active area of research. This includes the use of adamantyl-containing building blocks in multicomponent reactions and the development of novel catalytic methods for the functionalization of the adamantane core. nih.govmdpi.com

This compound, as a functionalized adamantane derivative, could serve as a versatile intermediate in organic synthesis. The formamide group can be a precursor to other functional groups, such as isocyanides, which are valuable in multicomponent reactions like the Ugi and Passerini reactions. mdpi.com The development of efficient methods to convert adamantyl formamides into these reactive species would expand their utility in the synthesis of complex, biologically active molecules.

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in-silico design and evaluation of molecules with desired properties. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods are increasingly used to predict the electronic structure, stability, and reactivity of adamantane derivatives. nih.govresearchgate.net

For this compound, computational studies could be employed to:

Predict Conformational Preferences: The rotation around the amide C-N bond leads to the existence of cis and trans isomers. Computational methods can predict the relative energies of these conformers and the rotational barrier between them, providing insights into the molecule's dynamic behavior.

Design Derivatives with Tailored Electronic Properties: By introducing different substituents on the adamantane cage or the formamide nitrogen, the electronic properties of the molecule can be fine-tuned. Computational screening can identify derivatives with specific properties, such as enhanced polarity or altered reactivity, for various applications. nih.gov

Explore Potential Applications: Computational docking studies could predict the binding affinity of this compound and its derivatives to biological targets, guiding the design of new therapeutic agents. Similarly, their potential use in materials science, for example as components of polymers or molecular crystals, could be explored through computational simulations of their bulk properties. rsc.org

The synergy between synthetic chemistry and computational modeling holds great promise for the future development of adamantyl-containing compounds like this compound, paving the way for the creation of novel molecules with precisely controlled properties and functions.

Q & A

Q. What synthetic methodologies are recommended for producing N-(1-adamantyl)-N-methylformamide with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reacting 1-adamantylamine with methyl formate or formyl chloride under basic conditions (e.g., using triethylamine). Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). Purify the crude product using column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Yield optimization can be achieved by controlling temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of adamantylamine to formylating agent). Purity ≥98% is attainable, as validated by HPLC (C18 column, acetonitrile/water 70:30) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires 1^1H and 13^{13}C NMR to identify adamantyl protons (δ ~1.6–2.1 ppm) and formamide carbonyl (δ ~165–170 ppm). Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 224.3). Purity assessment via HPLC (UV detection at 254 nm) or TLC (visualization with ninhydrin) is essential. Compare retention times with reference standards .

Q. How does the adamantyl group influence the physicochemical properties of this compound, and what experimental considerations arise?

  • Methodological Answer : The adamantyl moiety enhances lipophilicity (logP ~3.5), reducing aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For cell-based studies, pre-dissolve in DMSO (≤0.1% final concentration) and dilute in culture media. Stability testing under varying pH (4–9) and temperature (-20°C to 25°C) is recommended to assess storage conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for adamantane-based formamides like this compound?

  • Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Conduct metabolic profiling using liver microsomes or hepatocytes to identify degradation pathways. Formulate the compound with cyclodextrins or liposomes to improve solubility. Validate in vivo efficacy via pharmacokinetic studies (plasma half-life, tissue distribution) and compare with in vitro IC50_{50} values .

Q. What strategies minimize batch-to-batch variability during scale-up synthesis of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) to monitor reaction parameters (e.g., in-situ FTIR for real-time tracking). Optimize purification via recrystallization (solvent: ethyl acetate/hexane) instead of column chromatography for larger batches. Establish QC protocols with strict acceptance criteria (e.g., HPLC purity ≥98%, residual solvent limits per ICH guidelines) .

Q. Which computational approaches are effective in predicting the binding interactions of this compound with enzymatic targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against targets like kinases or GPCRs, leveraging adamantane’s affinity for hydrophobic pockets. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical for confirming binding constants (Kd_d) .

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